6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound contains several functional groups including a piperazine ring, a sulfonyl group, a triazole ring, and a pyridazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound’s structure includes a piperazine ring, which is a saturated cyclic compound, and two nitrogen-containing heterocyclic rings (triazole and pyridazine). The presence of multiple nitrogen atoms could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the piperazine, triazole, and pyridazine rings. These could act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could increase its polarity and potentially its solubility in water .Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds with a piperazine moiety have been found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is likely that the compound interacts with its targets through the piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals .
Biochemical Pathways
Compounds with similar structures have been found to modulate a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have been found to have a variety of effects, depending on their specific targets .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
It has been suggested that similar compounds exhibit promising anticancer activity against certain cell lines . This indicates that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s suggested that similar compounds could potentially inhibit c-Met kinase , indicating that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)14-3-2-12(17)10-13(14)18/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWJJJBJZMVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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